molecular formula C13H17FN2O2 B11172210 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-methoxyethanone

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-methoxyethanone

Cat. No.: B11172210
M. Wt: 252.28 g/mol
InChI Key: DHONURGRWILAGO-UHFFFAOYSA-N
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Description

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-methoxyethan-1-one is a chemical compound that features a piperazine ring substituted with a fluorophenyl group and a methoxyethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-methoxyethan-1-one typically involves the reaction of 2-fluorophenylpiperazine with a suitable methoxyethanone derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reaction may be catalyzed by acids or bases depending on the specific synthetic route chosen .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-methoxyethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-methoxyethan-1-one involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-methoxyethan-1-one is unique due to the combination of the fluorophenyl group and the methoxyethanone moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .

Properties

Molecular Formula

C13H17FN2O2

Molecular Weight

252.28 g/mol

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-methoxyethanone

InChI

InChI=1S/C13H17FN2O2/c1-18-10-13(17)16-8-6-15(7-9-16)12-5-3-2-4-11(12)14/h2-5H,6-10H2,1H3

InChI Key

DHONURGRWILAGO-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)N1CCN(CC1)C2=CC=CC=C2F

Origin of Product

United States

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